molecular formula C19H13N3O2 B13986155 N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B13986155
M. Wt: 315.3 g/mol
InChI Key: CXVQOUYIAXHHHX-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzamide group linked to a benzoxazole ring, which is further substituted with a pyridine moiety. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with benzoxazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring .

Another approach involves the use of metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC bimetallic MOFs have been employed to catalyze the reaction between aminopyridine and trans-beta-nitrostyrene, resulting in the formation of the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique chemical and biological properties .

Scientific Research Applications

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H13N3O2/c23-18(13-5-2-1-3-6-13)21-15-8-9-17-16(11-15)22-19(24-17)14-7-4-10-20-12-14/h1-12H,(H,21,23)

InChI Key

CXVQOUYIAXHHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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